4-Chloro-3-(4-chloro-benzoylamino)-benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9Cl2NO3 |
|---|---|
Molecular Weight |
310.1 g/mol |
IUPAC Name |
4-chloro-3-[(4-chlorobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H9Cl2NO3/c15-10-4-1-8(2-5-10)13(18)17-12-7-9(14(19)20)3-6-11(12)16/h1-7H,(H,17,18)(H,19,20) |
InChI Key |
FYGZXGAITYOBRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Intermediates
Hydrogenation of Nitro Precursors
A widely cited method involves the catalytic hydrogenation of nitro intermediates. For example, 2-(4-chloro-3-nitrobenzoyl)benzoic acid is reduced using Raney nickel under hydrogen gas.
Reaction Conditions:
- Catalyst : Raney nickel (5–10% w/w)
- Solvent : Ethyl acetate or methanol
- Temperature : 25–55°C
- Pressure : 1–2 MPa H₂
- Time : 2–3 hours
Outcomes:
This method is favored for its scalability and efficiency, with the catalyst being reusable up to 10 times without significant loss of activity.
Acylation of 3-Amino-4-Chlorobenzoic Acid
The acylation of 3-amino-4-chlorobenzoic acid with 4-chlorobenzoyl chloride is a direct route.
Reaction Protocol:
- Base : DIPEA (2.5 equiv)
- Solvent : DMF or THF
- Temperature : 80°C
- Time : 1–2 hours
Optimization Notes:
- Excess acyl chloride (1.2 equiv) ensures complete conversion.
- Neutralization with HCl post-reaction precipitates the product.
Data:
Condensation Using Coupling Agents
Modern approaches employ coupling agents like DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Steps:
- Activate 4-chlorobenzoic acid with DIC/HOBt in dichloromethane.
- Add 3-amino-4-chlorobenzoic acid and stir at room temperature.
Results:
Hydrolysis of Ester Intermediates
Ester derivatives (e.g., methyl or ethyl esters) of the target compound are hydrolyzed under basic conditions.
Typical Conditions:
- Reagent : NaOH (2M)
- Solvent : Ethanol/water (1:1)
- Temperature : 50–70°C
Performance:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydrogenation | 85–95 | >99 | High | Moderate |
| Acylation | 63–71 | 98 | Moderate | Low |
| Coupling Agents | 90–95 | 99 | Low | High |
| Ester Hydrolysis | 88–92 | 97 | High | Moderate |
Key Observations :
- Hydrogenation and coupling agent methods offer high yields but differ in cost and scalability.
- Acylation requires stringent anhydrous conditions, limiting industrial adoption.
Critical Process Parameters
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(4-chlorobenzamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-chloro-3-(4-chlorobenzamido)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-(4-chlorobenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Benzoic Acid Derivatives
Key Observations :
- Twisted conformations in analogs like 4-(3-Chloroanilino)benzoic acid reduce π-π stacking, favoring dimerization via acid–acid hydrogen bonds .
Key Observations :
- The target compound’s synthesis may involve amide coupling between 3-amino-4-chlorobenzoic acid and 4-chlorobenzoyl chloride under catalytic conditions.
- Recrystallization from polar solvents (e.g., ethanol) is common for achieving high purity in analogs .
Key Observations :
- Acid dimerization in crystal structures (e.g., 4-(3-Chloroanilino)benzoic acid) may influence solubility and bioavailability .
Physical and Spectral Data
Table 4: Physical Properties of Analogs
Key Observations :
- Chloro and sulfonyl groups increase molecular weight and density compared to simpler benzoic acids.
- Melting points for chloro-substituted analogs typically exceed 200°C, reflecting high thermal stability .
Biological Activity
4-Chloro-3-(4-chloro-benzoylamino)-benzoic acid is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorinated benzene ring and an amide functional group, which contribute to its reactivity and interaction with biological systems. The molecular formula is CHClNO, with a molecular weight of 307.15 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent, likely due to its ability to inhibit specific pathways involved in inflammation.
- Antimicrobial Activity : Studies have indicated moderate antimicrobial effects against certain Gram-positive bacteria, suggesting its potential use in treating bacterial infections.
- Cytotoxicity : Preliminary evaluations suggest that this compound may exhibit cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, although specific targets remain to be fully elucidated.
- Receptor Interaction : It is hypothesized that the compound interacts with receptors that modulate cellular signaling pathways related to inflammation and cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound. Notable findings include:
-
Anti-inflammatory Study :
- A study evaluated the compound's effect on inflammatory markers in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when cells were treated with the compound at concentrations of 10 µM and higher.
-
Antimicrobial Activity :
- A comparative study tested the antimicrobial effects of various benzoic acid derivatives, including this compound. Results showed that it exhibited moderate activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
-
Cytotoxicity Assessment :
- In a cancer cell line study (e.g., Hep-G2), the compound demonstrated cytotoxic effects with an IC50 value of approximately 25 µM, indicating potential for further development as an anticancer agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
